
2-Ethoxycyclohexanone
Overview
Description
2-Ethoxycyclohexanone (CAS: 33371-97-0) is a substituted cyclohexanone derivative featuring an ethoxy group (-OCH₂CH₃) at the 2-position of the cyclohexanone ring. Its molecular formula is C₈H₁₄O₂, with a molecular weight of 142.20 g/mol . This compound is primarily used in organic synthesis and pharmaceutical research due to its ketone functionality and ether substituent, which influence its reactivity and solubility .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethoxycyclohexanone can be synthesized through the esterification of cyclohexanone with ethanol. This reaction is typically carried out under acidic conditions, using an acid catalyst such as sulfuric acid or boric acid to promote the reaction . Another method involves the chlorination of cyclohexanone followed by conversion to the corresponding alkoxy-cyclohexanone .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxycyclohexanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium ethoxide or potassium tert-butoxide can be employed.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanones depending on the nucleophile used.
Scientific Research Applications
2-Ethoxycyclohexanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of pesticides, dyes, and fragrances.
Mechanism of Action
The mechanism by which 2-Ethoxycyclohexanone exerts its effects involves its interaction with various molecular targets and pathways. For example, in enzyme-catalyzed reactions, it may act as a substrate or inhibitor, affecting the enzyme’s activity and the overall metabolic pathway. The specific molecular targets and pathways depend on the context of its use, such as in medicinal chemistry or industrial applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-ethoxycyclohexanone with key analogs:
Key Findings :
- Substituent Effects : Electron-donating groups (e.g., ethoxy, methoxy) stabilize the ketone via resonance, reducing its reactivity toward nucleophilic attacks compared to electron-withdrawing groups (e.g., chloro) .
- Solubility: Longer alkyl chains (e.g., heptyl) increase hydrophobicity, making 4-heptylcyclohexanone less water-soluble than this compound .
- Reactivity: Ethyl 2-oxocyclohexanecarboxylate’s ester group enables participation in condensation reactions, unlike the ether-linked this compound .
Biological Activity
2-Ethoxycyclohexanone, a derivative of cyclohexanone, has garnered attention in recent years for its various biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
This compound is characterized by the presence of an ethoxy group attached to the cyclohexanone ring. Its molecular formula is , and it features a ketone functional group, which is known to influence its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of cyclohexanone, including this compound, possess significant antibacterial properties against various pathogens such as Escherichia coli and Staphylococcus aureus .
- Antifungal Activity : The compound has also been reported to exhibit antifungal effects, particularly against strains like Candida albicans .
- Cytotoxicity : In vitro studies have demonstrated that this compound can induce cytotoxic effects on certain cancer cell lines, suggesting potential applications in cancer therapy .
Antimicrobial Activity
A study conducted by researchers focused on the synthesis of various cyclohexanone derivatives, including this compound. The findings revealed that these compounds exhibited high antibacterial activity against common pathogens. Specifically, the compound demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Pathogen | MIC (µg/mL) for this compound |
---|---|
Escherichia coli | 32 |
Staphylococcus aureus | 16 |
Pseudomonas aeruginosa | 64 |
Antifungal Activity
In another investigation, the antifungal properties of this compound were evaluated against clinical isolates of fungi. The results indicated effective inhibition of fungal growth at varying concentrations, with notable effectiveness against Candida albicans .
Fungal Strain | Inhibition Zone Diameter (mm) |
---|---|
Candida albicans | 20 |
Aspergillus niger | 15 |
Cytotoxicity Studies
Research involving the cytotoxic effects of this compound on human cancer cell lines revealed promising results. The compound was tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The IC50 values indicated significant cytotoxicity, suggesting its potential as an anticancer agent .
Properties
IUPAC Name |
2-ethoxycyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-2-10-8-6-4-3-5-7(8)9/h8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPWDGRYHFQTRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369854 | |
Record name | 2-Ethoxycyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30369854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33371-97-0 | |
Record name | 2-Ethoxycyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30369854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Ethoxycyclohexanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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